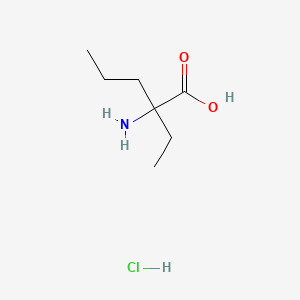

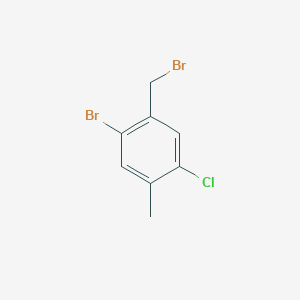

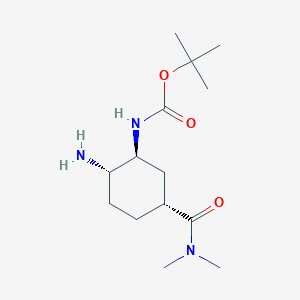

![molecular formula C16H17ClN2O B1383647 {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride CAS No. 2060000-63-5](/img/structure/B1383647.png)

{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride

Übersicht

Beschreibung

“{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride” is a chemical compound with the CAS Number: 2060000-63-5 . It has a molecular weight of 288.78 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been a central theme in organic synthesis due to their importance . Many methods often start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .

Molecular Structure Analysis

The IUPAC name of this compound is “(4-((6-amino-1H-indol-1-yl)methyl)phenyl)methanol hydrochloride” and its InChI Code is "1S/C16H16N2O.ClH/c17-15-6-5-14-7-8-18(16(14)9-15)10-12-1-3-13(11-19)4-2-12;/h1-9,19H,10-11,17H2;1H" .

Chemical Reactions Analysis

Indole derivatives, including “this compound”, have been found to exhibit a broad range of useful biological activities . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Routes

- Suhana and Rajeswari (2017) described a novel synthesis route for compounds related to indoles, which are structurally similar to "{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride." This route is efficient for generating biologically active compounds (Suhana & Rajeswari, 2017).

Antimicrobial and Anticancer Applications

- Sharma et al. (2012) synthesized and evaluated a series of compounds, including those with indole structures, for their antimicrobial and anticancer potential. These compounds showed promising activity against certain bacteria and cancer cell lines (Sharma et al., 2012).

Anti-inflammatory Properties

- Amir, Javed, and Kumar (2008) synthesized indole-related compounds and tested their anti-inflammatory activity. Some compounds showed significant anti-inflammatory effects, with reduced ulcerogenic potential and lipid peroxidation compared to standard drugs (Amir, Javed, & Kumar, 2008).

Development of Indole Derivatives

- Maklakov, Smushkevich, and Magedov (2002) developed methods for producing indole compounds, which are structurally related to "this compound." These methods include synthesizing derivatives of indole acetic acids (Maklakov, Smushkevich, & Magedov, 2002).

Eco-Compatible Synthesis

- Fatma et al. (2014) developed an eco-compatible strategy for synthesizing compounds that include indole structures. This method utilizes aqueous micellar conditions and is environmentally friendly (Fatma et al., 2014).

Spectral Characterization and Docking Studies

- Shahana and Yardily (2020) synthesized and characterized novel compounds related to indoles, providing insights into their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that they can have diverse molecular and cellular effects .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-[(6-aminoindol-1-yl)methyl]phenyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O.ClH/c17-15-6-5-14-7-8-18(16(14)9-15)10-12-1-3-13(11-19)4-2-12;/h1-9,19H,10-11,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBVRAFQPAKURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

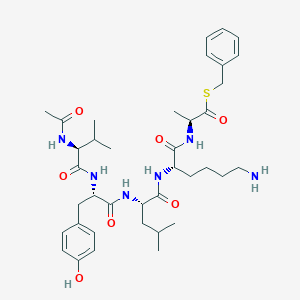

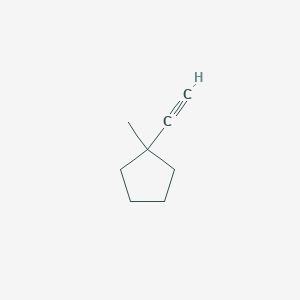

![(Z)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B1383578.png)

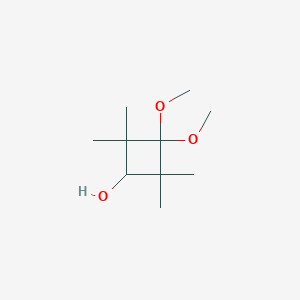

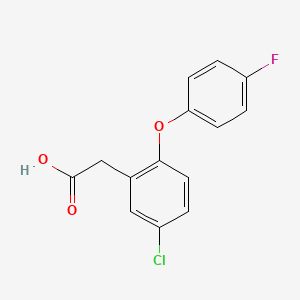

![2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383582.png)

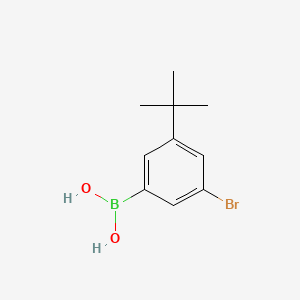

![(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B1383584.png)